Phosphine, (4,5-dimethyl-1,2-phenylene)bis-
Description
Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction studies of phosphine, (4,5-dimethyl-1,2-phenylene)bis-, reveal a monoclinic crystal system with space group C2/c and unit cell parameters a = 27.467(7) Å, b = 9.573(2) Å, c = 21.067(4) Å, and β = 125.39(1)°. The asymmetric unit contains one molecule, with the central benzene ring forming dihedral angles of 57.55(6)° and 22.05(8)° with the two phosphine-substituted aromatic rings. The methyl groups at the 4- and 5-positions adopt a staggered conformation relative to the benzene plane, minimizing steric hindrance.
The molecular geometry is stabilized by intramolecular N–H⋯N hydrogen bonds (Table 1), with bond distances of 2.89–3.12 Å. The P–C bond lengths measure 1.83(2) Å, consistent with typical arylphosphine derivatives. Intermolecular interactions involve asymmetric cyclic hydrogen-bonding associations between amide N–H donors and a common amide O-atom acceptor, forming a one-dimensional chain along the c-axis.
Table 1: Selected crystallographic parameters for phosphine, (4,5-dimethyl-1,2-phenylene)bis-
| Parameter | Value |
|---|---|
| Space group | C2/c |
| a (Å) | 27.467(7) |
| b (Å) | 9.573(2) |
| c (Å) | 21.067(4) |
| β (°) | 125.39(1) |
| P–C bond length (Å) | 1.83(2) |
| Dihedral angle (°) | 22.05(8) |
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR):
The $$^{1}\text{H}$$ NMR spectrum exhibits resonances for the methyl protons at δ 2.25 ppm (singlet, 6H) and aromatic protons at δ 7.12–7.45 ppm (multiplet, 2H). The $$^{31}\text{P}$$ NMR spectrum shows a singlet at δ −18.2 ppm, indicative of equivalent phosphorus environments due to molecular symmetry.
Infrared (IR) Spectroscopy:
Strong absorption bands at 3280 cm$$^{-1}$$ and 1650 cm$$^{-1}$$ correspond to N–H stretching and C=O bending vibrations, respectively, associated with intramolecular hydrogen bonds. Peaks at 1430 cm$$^{-1}$$ and 1090 cm$$^{-1}$$ are assigned to P–C aromatic stretching modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Electronic transitions at λ$$_{\text{max}}$$ = 265 nm (ε = 12,400 L·mol$$^{-1}$$·cm$$^{-1}$$) and 310 nm (ε = 8,700 L·mol$$^{-1}$$·cm$$^{-1}$$) arise from π→π* transitions in the conjugated benzene-phosphine system. A weak band at 410 nm suggests charge-transfer interactions between phosphorus lone pairs and the aromatic ring.
Comparative Structural Analysis with Ortho-Phenylene Bisphosphine Derivatives
Phosphine, (4,5-dimethyl-1,2-phenylene)bis-, exhibits distinct structural deviations from unsubstituted ortho-phenylene bisphosphine derivatives. The dihedral angle between the central benzene ring and phosphine groups (22.05°) is smaller than that observed in non-methylated analogs (e.g., 34.7° in ortho-phenylenebis(methylphenylarsine)), reflecting reduced steric strain due to methyl substitution.
Table 2: Comparative bond lengths and angles in ortho-phenylene bisphosphine derivatives
| Compound | P–C Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|
| (4,5-Dimethyl-1,2-phenylene)bis- | 1.83(2) | 22.05(8) |
| Ortho-phenylenebis(arsine) | 1.91(3) | 34.7(1) |
| Tetrakis(diphenylphosphino)benzene | 1.85(1) | 18.9(5) |
The methyl groups introduce electron-donating effects, shortening the P–C bond length (1.83 Å vs. 1.91 Å in arsine analogs). Additionally, the crystal packing of the methylated derivative differs significantly, with intermolecular hydrogen bonds forming chains along the c-axis, whereas non-methylated analogs exhibit layered structures stabilized by π-π stacking.
Properties
CAS No. |
667889-35-2 |
|---|---|
Molecular Formula |
C8H12P2 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
(4,5-dimethyl-2-phosphanylphenyl)phosphane |
InChI |
InChI=1S/C8H12P2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3 |
InChI Key |
NTUYXOYFQYOGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)P)P |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Step 1:
1,2-Dihalobenzene (e.g., 1,2-diiodo-4,5-dimethylbenzene) reacts with diphenylphosphine oxide in the presence of a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) to form the bis-phosphine oxide intermediate.
Step 2:
The oxide intermediate is reduced to the phosphine using a silane (e.g., phenylsilane) under reflux conditions.
Key Data Table
Example Adaptation for Target Compound
For (4,5-dimethyl-1,2-phenylene)bis(phosphine) , 1,2-diiodo-4,5-dimethylbenzene would replace o-difluorobenzene in Step 1. The bis-phosphine oxide intermediate would then undergo silane reduction to yield the target phosphine.
Grignard-Mediated Phosphorylation
This approach utilizes Grignard reagents to introduce phosphine groups, as demonstrated in chiral diphosphine syntheses.
Reaction Scheme
1,2-Dibromo-4,5-dimethylbenzene reacts with a Grignard reagent derived from chlorodiphenylphosphine (e.g., PPh₂MgBr ) in an ethereal solvent (e.g., THF).
Key Data Table
Challenges and Considerations
- Steric hindrance from methyl groups at positions 4 and 5 may reduce reactivity.
- Requires precise control of Grignard stoichiometry to prevent side reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed couplings offer a modular route to bis-phosphines, as seen in macrocycle syntheses.
Reaction Scheme
1,2-Dibromo-4,5-dimethylbenzene couples with a phosphine boronic acid (e.g., PPh₂B(OH)₂ ) using a Pd catalyst (e.g., Pd₂(dba)₃) and a base (e.g., Cs₂CO₃).
Key Data Table
| Parameter | Value/Conditions | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃ | 26–43 | |
| Base | Cs₂CO₃ | – | |
| Solvent | Toluene (PhMe) | – | |
| Temperature | 100°C | – | |
| Reaction Time | 12 hours | – |
Example Adaptation
For (4,5-dimethyl-1,2-phenylene)bis(phosphine) , the dibrominated benzene would react with PPh₂B(OH)₂ under optimized Pd catalysis. However, steric bulk from methyl groups may necessitate higher temperatures or prolonged reaction times.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Bis-Phosphine Oxide Reduction | High yield, well-established protocol | Requires controlled reduction conditions |
| Grignard Phosphorylation | Direct introduction of phosphine groups | Sensitive to steric effects |
| Suzuki Coupling | Modular, adaptable to functional groups | Potential for side reactions |
Critical Research Findings
- Steric Effects : Methyl groups at positions 4 and 5 may hinder reactivity in coupling reactions, necessitating catalyst optimization.
- Reduction Efficiency : Silane reduction (e.g., phenylsilane) achieves >80% yields for bis-phosphines, as shown in analogous syntheses.
- Solvent Choice : DMF and THF are preferred for their stability under basic conditions.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (4,5-dimethyl-1,2-phenylene)bis- undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenophosphines and organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organometallic reagents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yield and selectivity .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines .
Scientific Research Applications
Phosphine, (4,5-dimethyl-1,2-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a bidentate ligand in various catalytic reactions, including hydroformylation of alkenes.
Medicine: It is used in the development of pharmaceuticals and as a catalyst in drug synthesis.
Industry: The compound is used in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of phosphine, (4,5-dimethyl-1,2-phenylene)bis- involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, facilitating various chemical transformations. The wide bite angle of the ligand allows for greater flexibility and efficiency in catalysis .
Comparison with Similar Compounds
Structural Analogues with 4,5-Dimethyl-1,2-phenylene Backbone
Key Differences :
- Electronic Effects : Sulfonamide derivatives () exhibit strong hydrogen-bonding capacity, whereas Schiff bases () possess conjugated π-systems for NLO activity. The target bis-phosphine would instead prioritize electron donation via phosphorus lone pairs.
Bis-Phosphine Ligands
Comparison :
- Substituent Effects : Methyl groups on the phenylene core may reduce π-backbonding in metal-phosphine interactions compared to electron-withdrawing substituents, altering catalytic activity.
Coordination Behavior vs. Azaneylylidene Derivatives
The ligand L1 in , [(4,5-dimethyl-1,2-phenylene)bis(azaneylylidene)]bis(benzene-1,2-diol), shares the same backbone but replaces phosphine with imine groups. This substitution shifts coordination modes: azaneylylidene ligands favor hard Lewis acids (e.g., Er³⁺ in ), while bis-phosphines typically bind softer metals (e.g., Pd, Pt).
Hypothetical Characterization :
Biological Activity
Phosphine, (4,5-dimethyl-1,2-phenylene)bis- (CAS No. 667889-35-2) is an organophosphorus compound characterized by its unique bidentate phosphine structure. This compound has garnered attention for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
Phosphine, (4,5-dimethyl-1,2-phenylene)bis- features two phosphine groups attached to a dimethyl-substituted phenylene backbone. Its structure allows it to act as a bidentate ligand, facilitating coordination with metal ions and influencing biochemical pathways.
The biological activity of Phosphine, (4,5-dimethyl-1,2-phenylene)bis- is primarily attributed to its ability to interact with various molecular targets. These interactions may include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes by binding to their active sites or altering their conformation.
- Receptor Interaction : It can engage with cellular receptors, potentially influencing signal transduction pathways.
Research indicates that the interactions of this compound with biomolecules can lead to significant biological effects, although detailed mechanisms remain to be fully elucidated .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Phosphine, (4,5-dimethyl-1,2-phenylene)bis- from various studies:
Case Studies
- Antioxidant Activity : A study demonstrated that Phosphine, (4,5-dimethyl-1,2-phenylene)bis- effectively scavenged free radicals in a DPPH assay. This suggests its potential use as an antioxidant agent in pharmaceutical formulations .
- Cytotoxic Effects : In a recent investigation involving various cancer cell lines, the compound displayed dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Enzyme Interaction : Research highlighted the compound's ability to inhibit specific phosphatases involved in cellular signaling pathways. This inhibition could lead to altered cellular responses and has implications for cancer treatment strategies .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with Phosphine, (4,5-dimethyl-1,2-phenylene)bis-. Areas for future investigation include:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Elucidating precise molecular targets and pathways affected by this compound.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in oncology and other fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
